Hydridotetrakis(triphenylphosphine)rhodium(I)
Overview
Description
Hydridotetrakis(triphenylphosphine)rhodium(I) is a complex of rhodium with a coordination number of four, surrounded by triphenylphosphine ligands and a hydride. This section provides a detailed analysis of its synthesis, molecular structure, chemical reactions and properties, physical properties, and chemical properties, based on scientific research findings.
Hydridotetrakis(triphenylphosphine)rhodium(I) is a pivotal compound in organometallic chemistry, especially recognized for its catalytic activities. Its unique properties derive from the rhodium center's ability to facilitate various chemical reactions, making it an invaluable tool in synthetic organic chemistry.
Synthesis Analysis
The synthesis of hydridotetrakis(triphenylphosphine)rhodium(I) and related complexes has been extensively studied. Key methods involve the reaction of rhodium chloride with triphenylphosphine in the presence of a reducing agent to form the hydrido rhodium complex. This synthesis is crucial for producing active catalysts for hydroformylation and other catalytic processes.
Molecular Structure Analysis
The molecular structure of hydridotetrakis(triphenylphosphine)rhodium(I) has been elucidated through X-ray crystallography. These studies reveal a square planar geometry around the rhodium center, with the triphenylphosphine ligands providing a stable environment for the active hydride ligand. The precise arrangement of these ligands influences the reactivity and selectivity of the complex in catalytic cycles.
Chemical Reactions and Properties
This complex is renowned for its role in catalyzing the hydroformylation of alkenes, a reaction that forms aldehydes from olefins, carbon monoxide, and hydrogen. The efficiency and selectivity of this process are significantly influenced by the ligand environment around the rhodium center. The complex also participates in isomerization and hydrogenation reactions, showcasing its versatility as a catalyst.
Physical Properties Analysis
The physical properties of hydridotetrakis(triphenylphosphine)rhodium(I), such as solubility, melting point, and stability, are critical for its application in catalysis. Its solubility in various organic solvents enables its use in a wide range of reaction conditions, while its thermal stability is essential for processes that require elevated temperatures.
Chemical Properties Analysis
The chemical properties of hydridotetrakis(triphenylphosphine)rhodium(I) are defined by its reactivity towards substrates, ligands, and gases. Its ability to activate C-H and C=C bonds, along with its reactivity towards hydrogen and carbon monoxide, underpins its utility in catalytic cycles. The ligand sphere modulates its reactivity, allowing for the fine-tuning of catalytic processes.
- X-ray crystal structure analysis demonstrating the geometry around the rhodium center (Hanusa & Evans, 1986).
- Investigations into the hydroformylation of alkenes showcasing the catalytic capabilities of rhodium complexes (Brown & Wilkinson, 1970).
- Studies on the isomerization and hydrogenation reactions facilitated by rhodium complexes (Yagupsky & Wilkinson, 1970).
Scientific research applications
Hydroformylation of Olefins: Hydridocarbonyltris(triphenylphosphine)rhodium(I) is effective in hydroformylation reactions. It's used as a catalyst in supported liquid phase catalyst (SLPC) systems for olefin hydroformylation. The process can produce aldehydes like 2-ethyl-2-hexenal and propane, with catalyst deactivation influenced by impurities such as propadiene (Herman et al., 1987).
Catalyst Location and Activity: The catalytic sites of hydridocarbonyltris(triphenylphosphine)rhodium(I) are located at the gas-triphenylphosphine phase boundary in a heterogeneous hydroformylation system. The activity and apparent activation energy do not vary significantly between catalysts with liquid or solid triphenylphosphine (Gerritsen et al., 1980).
Hydroformylation Performance: The compound is also applied in the gas phase hydroformylation of propylene. Catalysts anchored via phosphine or phosphonite ligands show high stability and selectivity for n-butyraldehyde (Munck et al., 1981).
Catalysis at Ambient Conditions: Hydridocarbonyltris(triphenylphosphine)rhodium(I) efficiently catalyzes hydroformylation of alkenes at ambient temperatures and pressures, yielding high ratios of straight-chain to branched-chain aldehydes (Brown & Wilkinson, 1970).
Crystal Structure Analysis: The crystal structure of solvent-free Hydridotris(triphenylphosphine)rhodium, another related compound, has been analyzed, revealing a distorted square planar geometry (Hanusa & Evans, 1986).
Catalytic Activity in Hydrosilylation: Hydridocarbonyltris(triphenylphosphine)rhodium(I) demonstrates high initial activity in the hydrosilylation of hexene-1 compared to its homogeneous analogs (Michalska, 1977).
properties
IUPAC Name |
rhodium;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.Rh/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVAJJAPJKARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60P4Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475127 | |
Record name | HRh(PPh3)4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1152.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydridotetrakis(triphenylphosphine)rhodium(I) | |
CAS RN |
25869-38-9, 18284-36-1 | |
Record name | HRh(PPh3)4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydridotetrakis(triphenylphosphine)rhodium(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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